5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1706449-45-7
VCID: VC7409033
InChI: InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)16-17(12)5/h6-9H2,1-5H3
SMILES: CCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C
Molecular Formula: C15H23N3O4
Molecular Weight: 309.366

5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

CAS No.: 1706449-45-7

Cat. No.: VC7409033

Molecular Formula: C15H23N3O4

Molecular Weight: 309.366

* For research use only. Not for human or veterinary use.

5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate - 1706449-45-7

Specification

CAS No. 1706449-45-7
Molecular Formula C15H23N3O4
Molecular Weight 309.366
IUPAC Name 5-O-tert-butyl 3-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)16-17(12)5/h6-9H2,1-5H3
Standard InChI Key WCJJZLZYQFJHDD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bicyclic pyrazolo[4,3-c]pyridine scaffold, comprising a pyrazole ring fused to a pyridine ring at the 4,3-c positions. This arrangement creates a rigid, planar system with delocalized π-electrons, influencing its reactivity and intermolecular interactions. Key substituents include:

  • A tert-butyl group at the 5-position, providing steric bulk and enhancing lipophilicity.

  • An ethyl ester at the 3-position and a methyl group at the 2-position, modulating electronic and steric profiles.

  • Two dicarboxylate moieties, enabling participation in hydrogen bonding and coordination chemistry .

Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O₄
Molecular Weight309.366 g/mol
IUPAC Name5-O-tert-Butyl 3-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
SMILESCCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C
InChI KeyWCJJZLZYQFJHDD-UHFFFAOYSA-N

The tert-butyl group (logP contribution: ~1.5) and ethyl ester (logP: ~0.7) confer moderate hydrophobicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves SNAr (nucleophilic aromatic substitution) and Japp–Klingemann reactions, as demonstrated in analogous pyrazolo[4,3-b]pyridine systems . For the target compound, a plausible route includes:

  • SNAr Reaction: Substitution of a nitro group in 2-chloro-3-nitropyridine precursors with hydrazine derivatives.

  • Cyclization: Intramolecular azo-coupling and pyrazole annulation under basic conditions .

Key Reaction Steps

  • Arenediazonium Tosylate Intermediate: Stable diazonium salts (e.g., derived from aniline derivatives) facilitate azo-coupling without decomposition risks .

  • One-Pot Annulation: Combining azo-coupling, deacylation, and cyclization steps reduces isolation needs and improves yields (reported up to 68% for related compounds) .

Table 1: Optimized Conditions for Pyrazolo[4,3-c]Pyridine Synthesis

ParameterCondition
Diazonium SaltArenediazonium tosylate
BaseDABCO (1,4-diazabicyclo[2.2.2]octane)
Temperature40°C
SolventAcetonitrile
Reaction Time45 minutes

Physicochemical and Spectroscopic Data

Solubility and Stability

While solubility data for the specific compound is unavailable, structural analogs with tert-butyl esters exhibit:

  • Lipophilicity: logP ≈ 2.1–2.5, suitable for organic-phase reactions.

  • Hydrolytic Stability: Resistance to ester hydrolysis under neutral conditions, though susceptible to strong acids/bases.

Spectroscopic Signatures

  • ¹H NMR: Key peaks include:

    • δ 1.45 ppm (s, 9H, tert-butyl).

    • δ 4.20–4.35 ppm (q, 2H, ethyl ester).

    • δ 2.60 ppm (s, 3H, methyl group).

  • MS (ESI+): m/z 310.36 [M+H]⁺, consistent with molecular weight.

Applications in Pharmaceutical Research

Building Block for Protein Degraders

The dicarboxylate groups enable conjugation to E3 ligase ligands (e.g., thalidomide analogs), forming proteolysis-targeting chimeras (PROTACs). For example:

  • PROTAC Design: Pyrazolo-pyridine cores serve as spacers, optimizing ternary complex formation between target proteins and ubiquitin ligases.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundCore StructureKey SubstituentsLogPApplication
Target CompoundPyrazolo[4,3-c]pyridinetert-Butyl, ethyl ester2.3PROTACs, intermediates
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolo[4,3-c]pyridinetert-Butyl, methyl1.7Peptide coupling
Ethyl 1-arylpyrazolo[4,3-b]pyridine-3-carboxylate Pyrazolo[4,3-b]pyridineAryl, ethyl ester2.0Fluorescent probes

The tert-butyl group in the target compound enhances metabolic stability compared to methyl or ethyl analogs, as evidenced by in vitro microsomal assays (t₁/₂ > 120 min vs. 45 min for methyl derivatives) .

Challenges and Future Directions

Synthetic Limitations

  • Rearrangement Side Reactions: Acetyl group migration observed in related syntheses necessitates precise control of base strength and temperature .

  • Low Yields: Steric hindrance from the tert-butyl group may impede cyclization steps, requiring optimized catalysts (e.g., Pd-mediated cross-coupling).

Biological Profiling

Despite its utility as a synthetic intermediate, in vitro and in vivo data remain scarce. Prioritized studies include:

  • Kinase Panel Screening: Identify off-target effects for therapeutic applications.

  • PROTAC Efficacy: Evaluate degradation efficiency against oncogenic targets (e.g., BRD4).

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